N,N-dibutyl-4-iodobenzene-1-sulfonamide
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Overview
Description
N,N-Dibutyl-4-iodobenzene-1-sulfonamide is an organosulfur compound with the molecular formula C14H22INO2S It is characterized by the presence of an iodine atom attached to a benzene ring, which is further connected to a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibutyl-4-iodobenzene-1-sulfonamide typically involves the iodination of a benzene ring followed by the introduction of the sulfonamide group. One common method includes the reaction of 4-iodobenzenesulfonyl chloride with dibutylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-4-iodobenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and ligands such as triphenylphosphine are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N,N-dibutyl-4-azidobenzene-1-sulfonamide.
Scientific Research Applications
N,N-Dibutyl-4-iodobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-dibutyl-4-iodobenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, affecting their function. The iodine atom can also participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dibutyl-4-chlorobenzene-1-sulfonamide
- N,N-Dibutyl-4-bromobenzene-1-sulfonamide
- N,N-Dibutyl-4-fluorobenzene-1-sulfonamide
Uniqueness
N,N-Dibutyl-4-iodobenzene-1-sulfonamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in certain chemical reactions, providing opportunities for unique applications in synthesis and research.
Properties
IUPAC Name |
N,N-dibutyl-4-iodobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22INO2S/c1-3-5-11-16(12-6-4-2)19(17,18)14-9-7-13(15)8-10-14/h7-10H,3-6,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQCIXWMLQWDGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22INO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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